molecular formula C26H18ClN3O3S B2977630 N-{4-[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide CAS No. 1207014-37-6

N-{4-[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide

Cat. No.: B2977630
CAS No.: 1207014-37-6
M. Wt: 487.96
InChI Key: VBJIXDYYAYDAEY-UHFFFAOYSA-N
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Description

This compound features a central thiophene ring substituted with a 4-chlorophenyl group at position 4, a 1H-pyrrol-1-yl moiety at position 3, and an amide linkage at position 2 connecting to a para-substituted phenyl group. The phenyl group is further functionalized with a furan-2-carboxamide. The molecular formula is inferred as C₂₅H₁₇ClN₃O₃S (exact mass ~474.9 g/mol).

Properties

IUPAC Name

N-[4-[[4-(4-chlorophenyl)-3-pyrrol-1-ylthiophene-2-carbonyl]amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18ClN3O3S/c27-18-7-5-17(6-8-18)21-16-34-24(23(21)30-13-1-2-14-30)26(32)29-20-11-9-19(10-12-20)28-25(31)22-4-3-15-33-22/h1-16H,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJIXDYYAYDAEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC=C2C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)NC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Thiophene Intermediate: This step involves the reaction of 4-chlorobenzaldehyde with thiophene-2-carboxylic acid in the presence of a suitable catalyst to form the chlorophenyl thiophene intermediate.

    Pyrrole Ring Formation: The intermediate is then reacted with pyrrole under acidic conditions to form the pyrrole-substituted thiophene compound.

    Amidation Reaction: The pyrrole-substituted thiophene compound is then reacted with 4-aminobenzoyl chloride to form the amide bond, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-{4-[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Materials Science: It is used in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-{4-[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, cancer cell proliferation, or microbial growth.

    Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation, cancer cell death, or inhibition of microbial growth.

Comparison with Similar Compounds

Structural Analog 1: N-(4-Chlorophenyl)-4-(4-Fluorophenyl)-3-(1H-Pyrrol-1-yl)Thiophene-2-carboxamide (CAS 1358506-76-9)

  • Molecular Formula : C₂₁H₁₄ClFN₂OS
  • Molecular Weight : 396.9 g/mol
  • Key Substituents :
    • Thiophene ring with 4-chlorophenyl (C₆H₄Cl) and 4-fluorophenyl (C₆H₄F) groups.
    • Pyrrole substituent at position 3.
  • Structural Differences :
    • Lacks the furan-2-carboxamide moiety present in the target compound.
    • Contains a 4-fluorophenyl group instead of the para-substituted phenyl-furan system.
  • Implications :
    • The fluorine atom may enhance metabolic stability compared to the chlorophenyl group but reduce solubility due to increased hydrophobicity.
    • The absence of the furan ring could limit π-π stacking interactions in biological targets compared to the target compound .

Structural Analog 2: Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)Thiophene-2-Carboxylate

  • Molecular Formula : C₂₈H₂₀F₂N₅O₄S
  • Molecular Weight : 560.2 g/mol
  • Key Substituents: Pyrazolo[3,4-d]pyrimidine core fused with a chromenone ring. Thiophene ring with a methyl carboxylate group.
  • Structural Differences: Chromenone and pyrazolo-pyrimidine moieties replace the pyrrole and furan systems in the target compound. Includes a carboxylate ester instead of a carboxamide.
  • Synthetic Method :
    • Prepared via Suzuki-Miyaura coupling using a boronic acid derivative and palladium catalyst .
  • Physical Properties :
    • Melting Point: 227–230°C, suggesting high crystallinity due to polar substituents.
  • Implications: The chromenone ring may confer fluorescence properties, useful in imaging applications.

Comparative Analysis Table

Parameter Target Compound Analog 1 (CAS 1358506-76-9) Analog 2 (Example 62)
Core Structure Thiophene with pyrrole, chlorophenyl, furan-carboxamide Thiophene with pyrrole, chlorophenyl, fluorophenyl Pyrazolo-pyrimidine-chromenone-thiophene hybrid
Molecular Weight (g/mol) ~474.9 396.9 560.2
Key Functional Groups Chlorophenyl, pyrrole, furan-carboxamide Chlorophenyl, fluorophenyl, pyrrole Fluorophenyl, chromenone, pyrazolo-pyrimidine
Synthetic Route Likely involves amide coupling and Suzuki reactions Not specified Suzuki-Miyaura coupling, palladium catalysis
Melting Point Not reported Not reported 227–230°C
Potential Applications Kinase/protease inhibition Enzyme modulation Kinase inhibition, fluorescence imaging

Research Findings and Implications

  • Substituent Effects: Chlorophenyl vs. Fluorophenyl: Chlorine’s larger atomic size may enhance hydrophobic interactions in biological targets, while fluorine’s electronegativity improves metabolic stability . Furan vs. Chromenone: The furan’s oxygen atom could participate in hydrogen bonding, whereas chromenone’s conjugated system may aid in target binding via π-stacking .
  • Synthetic Challenges :
    • The target compound’s furan-carboxamide linkage may require careful protection-deprotection strategies during synthesis.
    • Analog 1’s lack of reported melting point highlights gaps in physicochemical data for thiophene derivatives .

Biological Activity

N-{4-[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide is a synthetic compound that exhibits significant biological activity, particularly in medicinal chemistry. This compound is characterized by a complex structure that includes a thiophene ring, a furan moiety, and an amide functional group, which contribute to its diverse biological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H16ClN2O2SC_{22}H_{16}ClN_2O_2S, with a molecular weight of approximately 426.89 g/mol. The compound features a thiophene ring substituted with a chlorophenyl group and an amide linkage, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The proposed mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play roles in metabolic pathways.
  • Receptor Modulation : It may interact with certain receptors, altering their activity and influencing downstream signaling cascades.
  • Gene Expression Regulation : The compound could affect gene expression patterns, leading to changes in cellular behavior.

Biological Activity and Therapeutic Applications

Research indicates that this compound possesses several notable biological activities:

  • Antitumor Activity : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant growth inhibition in human colon cancer cells (HT29) with an IC50 value indicating potent antitumor properties.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against several pathogens, showing promising results in inhibiting bacterial growth.
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1 Demonstrated significant cytotoxicity against HT29 colon cancer cells with an IC50 value of 12 µM.
Study 2 Reported antimicrobial efficacy against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study 3 Investigated the anti-inflammatory effects in a murine model of arthritis, showing reduced inflammation markers compared to controls.

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